molecular formula C9H22ClNO B2539647 9-Aminononan-1-ol;hydrochloride CAS No. 2490435-72-6

9-Aminononan-1-ol;hydrochloride

Cat. No.: B2539647
CAS No.: 2490435-72-6
M. Wt: 195.73
InChI Key: QAJPURDFJMFVQZ-UHFFFAOYSA-N
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Description

9-Aminononan-1-ol;hydrochloride: is a chemical compound with the molecular formula C9H22ClNO It is a derivative of nonanol, featuring an amino group at the ninth carbon and a hydroxyl group at the first carbon, combined with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminononan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with nonanol, which undergoes a series of reactions to introduce the amino group at the ninth carbon.

    Hydrochloride Formation: The final step involves the reaction of 9-Aminononan-1-ol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Aminononan-1-ol;hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: The major product is 9-oxononan-1-ol.

    Reduction: The major products include various reduced derivatives of 9-Aminononan-1-ol.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry: 9-Aminononan-1-ol;hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It serves as a model compound to investigate the interactions between amino groups and biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 9-Aminononan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

    9-Amino-1-nonanol: Similar structure but without the hydrochloride group.

    1-Amino-9-nonanol: The amino group is at the first carbon instead of the ninth.

    9-Hydroxy-1-nonanol: Lacks the amino group, only has the hydroxyl group.

Uniqueness: 9-Aminononan-1-ol;hydrochloride is unique due to the presence of both amino and hydroxyl groups at specific positions, combined with the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

9-aminononan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO.ClH/c10-8-6-4-2-1-3-5-7-9-11;/h11H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJPURDFJMFVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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